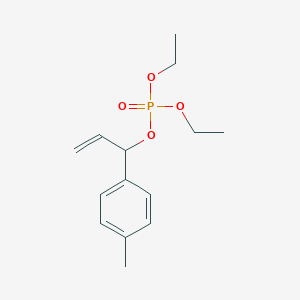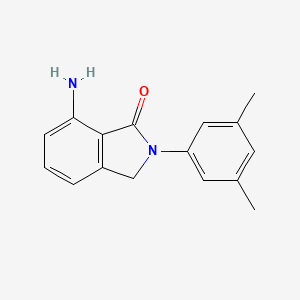![molecular formula C16H15NOS B12536271 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole CAS No. 820961-91-9](/img/structure/B12536271.png)
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazole ring substituted with a sulfanyl group attached to a phenylpropan-2-yl moiety. The presence of these functional groups contributes to its distinctive chemical behavior and potential utility in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-mercaptobenzoxazole with 2-phenylpropan-2-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with potassium carbonate (K2CO3) as the base to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the benzoxazole ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylpropan-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, Friedel-Crafts acylation reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzoxazole derivatives
Substitution: Functionalized benzoxazole derivatives
Applications De Recherche Scientifique
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the benzoxazole ring can interact with nucleic acids and enzymes, affecting cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis and as a biomarker for cumene exposure.
Benzoxazole derivatives: Compounds with similar benzoxazole rings, known for their antimicrobial, antifungal, and anticancer activities.
Thiazole derivatives: Compounds with a thiazole ring, exhibiting diverse biological activities such as antimicrobial, antiviral, and anticancer properties.
Uniqueness
2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole is unique due to its combination of a benzoxazole ring and a sulfanyl group attached to a phenylpropan-2-yl moiety. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
820961-91-9 |
|---|---|
Formule moléculaire |
C16H15NOS |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H15NOS/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3 |
Clé InChI |
PNKYQYCWACIFGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


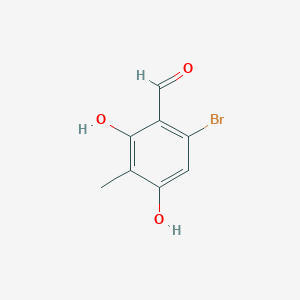
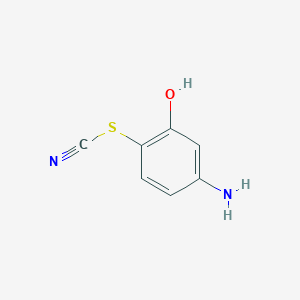
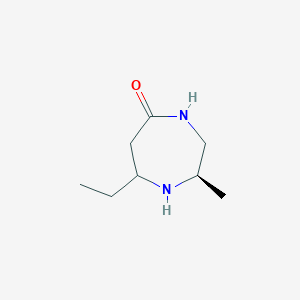


![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
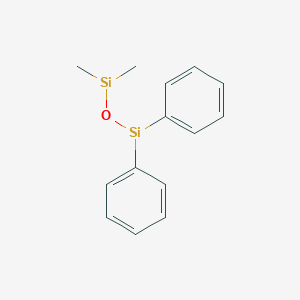
![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)

